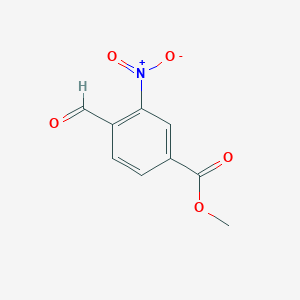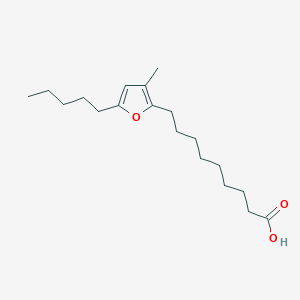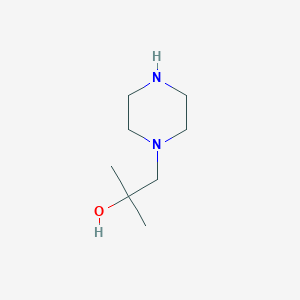
(R)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine
描述
This would involve providing a detailed overview of the compound, including its molecular formula, molecular weight, and structural formula. The compound’s classification and uses would also be described.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the overall reaction mechanism.Molecular Structure Analysis
This would involve analyzing the compound’s molecular structure, including its stereochemistry if applicable. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry might be used.Chemical Reactions Analysis
This would involve studying the chemical reactions that the compound undergoes. This could include its reactivity, the products it forms, and the conditions under which these reactions occur.Physical And Chemical Properties Analysis
This would involve studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.科学研究应用
Synthesis Techniques
The compound (R)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine has been the subject of various synthesis methods. For instance, Öztaşkın, Göksu, and SeÇen (2011) demonstrated its synthesis from 2-naphthoic acid, employing a sequence of reactions including bromination, esterification, and hydrogenolysis, leading to the biologically active title compound as hydrogen chloride salt (Öztaşkın, Göksu, & SeÇen, 2011). Similarly, Orsini et al. (2002) synthesized (2R)-2-Amino-8-methoxy-1,2,3,4-tetrahydronaphthalene, a precursor of the 5-hydroxytryptamine receptor agonist 8-OH-DPAT, through a chemoenzymatic protocol (Orsini, Sello, Travaini, & Gennaro, 2002).
Applications in Pharmacology
The compound's relevance in pharmacology is highlighted by its use in synthesizing analogs of dopamine receptor agonists. McDermott et al. (1976) synthesized monohydroxyl analogs of 5,6-dihydroxy-2-dipropylamino-1,2,3,4-tetrahydronaphthalene, examining their effects on emesis in dogs and stereotyped behavior in rats (McDermott, McKenzie, & Freeman, 1976). Additionally, Ainge et al. (2003) described a synthesis of (R)-1-hydroxy-7-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid, showcasing its potential in producing compounds with therapeutic applications (Ainge, Ennis, Gidlund, Štefinović, & Vaz, 2003).
Structural Studies
The compound has also been studied for its structural properties. Kaiser et al. (2023) examined the molecular structures of related tetrahydronaphthalenes, providing insights into their conformation and configurations (Kaiser, Weil, Gärtner, & Enev, 2023).
Large-Scale Synthesis
On an industrial scale, Han et al. (2007) developed a multikilogram-scale, stereoselective process for synthesizing a derivative of 1,2,3,4-tetrahydronaphthalen-1-amine, demonstrating its feasibility for large-scale production (Han, Koenig, Zhao, Su, Singh, & Bakale, 2007).
Novel Therapeutic Applications
In the field of medicinal chemistry, Abate et al. (2011) designed novel analogs of 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) for potential use as positron emission tomography radiotracers, illustrating its potential in diagnostic applications (Abate, Niso, Lacivita, Mosier, Toscano, & Perrone, 2011).
安全和危害
This would involve studying the compound’s toxicity, potential health effects, and safety precautions that should be taken when handling it.
未来方向
This would involve discussing potential future research directions, such as new synthetic methods, potential applications, and areas where further study is needed.
Please note that this is a general approach and the specific details would depend on the particular compound. For “®-5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine”, more specific information might be available in scientific literature or databases. If you have access to these resources, they might be able to provide more detailed information.
属性
IUPAC Name |
(2R)-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-13-11-4-2-3-8-7-9(12)5-6-10(8)11/h2-4,9H,5-7,12H2,1H3/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIHPGAYIYYGOIP-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CCC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC2=C1CC[C@H](C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30432173 | |
| Record name | (R)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30432173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine | |
CAS RN |
105086-92-8 | |
| Record name | (R)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30432173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![bis[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methyl] hydrogen phosphate](/img/structure/B117106.png)










